molecular formula C11H12O4 B3025310 Dimethyl dipropargylmalonate CAS No. 63104-44-9

Dimethyl dipropargylmalonate

Cat. No.: B3025310
CAS No.: 63104-44-9
M. Wt: 208.21 g/mol
InChI Key: AKISDSWMEPTCRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Reactivity in Cyclopropanation

Under gold(I) catalysis, DDPM undergoes propargyl acyloxy migration to form gold-stabilized carbenoids. These intermediates react with electron-deficient olefins (e.g., vinyl sulfonamides) to yield highly substituted vinylcyclopropanes with diastereoselectivities exceeding 99%. The reaction proceeds via a concerted [2+2] mechanism, where the steric bulk of the olefin substituents dictates the stereochemical outcome. For example, bulky groups preferentially occupy the equatorial position in the resulting cyclopropane ring, minimizing nonbonding interactions.

Tandem Cyclization Pathways

DDPM’s dual reactivity enables tandem processes that streamline complex molecule assembly. In one notable application, DDPM participates in a gold(I)-catalyzed [2+5] cycloaddition with dienes, followed by a retro-Diels-Alder rearrangement, to generate bicyclo[5.3.0]decanes—a core structure in terpenoid natural products. The reaction’s success hinges on the precise alignment of the two propargyl moieties, which act as orthogonal reaction sites.

Table 2: Key Physical Properties of this compound

Property Value Method/Source
Molecular Weight 208.21 g/mol PubChem
Melting Point 87.0–91.0°C Experimental data
Boiling Point 274.7±40.0°C (predicted) QSPR prediction
Density 1.127±0.06 g/cm³ (predicted) QSPR prediction

Applications in Polymer Science

The metathesis cyclopolymerization of DDPM derivatives produces polymers with alternating cyclopropane and ester units, as evidenced by $$ ^{13}\text{C} $$ NMR resonances at $$ \delta $$ 170.41 ppm (ester carbonyl) and $$ \delta $$ 135.66 ppm (cyclopropane carbons). These materials exhibit unique optoelectronic properties due to their conjugated systems, making them candidates for organic semiconductors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2,2-bis(prop-2-ynyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-5-7-11(8-6-2,9(12)14-3)10(13)15-4/h1-2H,7-8H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKISDSWMEPTCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC#C)(CC#C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63104-44-9
Record name Dimethyl Dipropargylmalonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl dipropargylmalonate can be synthesized through the esterification of dipropargylmalonic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification.

Industrial Production Methods: In industrial settings, the preparation of this compound may involve the use of supercritical or sub-critical carbon dioxide as a solvent, along with a transition metal chloride catalyst. This method is advantageous as it reduces the environmental impact associated with organic solvents .

Chemical Reactions Analysis

Cycloaddition Reactions

DPM participates in [3+2] cycloadditions due to its electron-deficient propargyl groups. For example:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC): Forms triazole derivatives under mild conditions.

  • Thermal Huisgen cycloaddition: Generates 1,2,3-triazoles regioselectively at elevated temperatures.

Key Data:

Reaction TypeCatalyst/ConditionsProduct YieldReference
CuAACCuI, DMF, RT85–92%
Thermal Huisgen80°C, toluene78%

Carbene Insertion and Cyclopropanation

DPM’s propargyl groups facilitate carbene transfer reactions:

  • Rhodium-catalyzed cyclopropanation: Reacts with diazo compounds (e.g., dimethyl diazomalonate) to form bicyclic cyclopropanes via metallocarbene intermediates .

  • Cobalt-mediated C–H insertion: Generates functionalized cyclohexene derivatives under photochemical conditions .

Mechanistic Pathway:

  • Metal catalyst (Rh₂(OAc)₄ or CoTPP) generates carbene from diazo compound.

  • Carbene inserts into DPM’s propargyl C–H bond or undergoes cyclopropanation.

  • Stabilized intermediates form fused-ring systems .

Example:

DPM+Dimethyl diazomalonateRh2(OAc)4Bicyclo 3 1 0 hexane derivative 72 yield \text{DPM}+\text{Dimethyl diazomalonate}\xrightarrow{\text{Rh}_2(\text{OAc})_4}\text{Bicyclo 3 1 0 hexane derivative 72 yield }

Propargylic Substitution Reactions

DPM acts as a nucleophile in asymmetric propargylic substitutions (APS):

  • Nickel/Lewis acid catalysis: Reacts with propargylic carbonates to yield chiral allenes or alkynes with >90% enantiomeric excess (e.e.) .

Optimized Conditions:

  • Catalyst: Ni(cod)₂/(R)-DTBM-SEGPHOS

  • Additive: Yb(OTf)₃

  • Solvent: DCM, RT .

Applications:

  • Synthesis of (−)-Thiohexital and (+)-Phenoxanol via enantioselective C–C bond formation .

Tandem Reactions for Polycyclic Systems

DPM undergoes tandem cyclization/ring-opening with Lewis acids:

  • TaCl₅-mediated cyclization: Reacts with aromatic aldehydes to form chlorinated tetrahydronaphthalenes via cyclopropane ring opening .

Key Steps:

  • TaCl₅ activates the aldehyde, forming an oxonium intermediate.

  • DPM’s cyclopropane ring opens, followed by Friedel-Crafts alkylation.

  • Chloride incorporation yields cis-substituted tetrahydronaphthalenes (65–82% yield) .

Comparative Reactivity Table

Reaction TypeSubstrateCatalystMajor ProductYield
CyclopropanationDiazo malonatesRh₂(OAc)₄Bicyclic cyclopropane72%
Propargylic SubstitutionPropargylic carbonatesNi(cod)₂/Lewis acidChiral allenes88% e.e.
Tandem CyclizationAromatic aldehydesTaCl₅Chlorinated tetrahydronaphthalene78%

Mechanistic Insights and Challenges

  • Steric effects: Bulky propargyl groups hinder reactions with larger electrophiles (e.g., GaCl₃) .

  • Solvent dependence: Polar aprotic solvents (DMF) enhance cycloaddition yields compared to THF .

Scientific Research Applications

Organic Synthesis

DPM is primarily utilized in organic synthesis due to its reactivity in several chemical transformations:

  • Cycloadditions : The presence of propargyl groups allows DPM to participate in cycloaddition reactions, which are crucial for constructing cyclic compounds. This property is leveraged in the synthesis of complex organic molecules.
  • Carbene Insertions : DPM can act as a carbene precursor, facilitating reactions that form new carbon-carbon bonds. This application is particularly useful in synthesizing various organic compounds with defined structures.

Table 1: Key Reactions Involving Dimethyl Dipropargylmalonate

Reaction TypeDescriptionApplications
CycloadditionFormation of cyclic structures using DPM as a reactantSynthesis of pharmaceuticals
Carbene InsertionInsertion of carbenes into DPM to form new compoundsOrganic compound synthesis
Michael AdditionDPM serves as a nucleophile in Michael addition reactionsDevelopment of drug candidates

Pharmaceutical Applications

DPM has been explored for its potential in pharmaceutical applications:

  • Intermediate for Drug Synthesis : DPM's structure allows it to be used as an intermediate in synthesizing various drugs. For instance, it can be transformed into other malonamide derivatives that exhibit biological activity.
  • Model Substrate for Mechanistic Studies : Researchers utilize DPM as a model substrate to study reaction mechanisms in organic chemistry. Its well-defined structure aids in understanding complex reaction pathways.

Case Study: Synthesis of Malonamide Derivatives

A study demonstrated the use of this compound as a precursor for synthesizing N,N-di(pyridin-2-yl) malonamide derivatives, which showed promising α-glucosidase inhibitory activity. The synthesis involved several steps, including Michael additions and cyclization reactions, resulting in compounds with IC50 values significantly lower than standard drugs like acarbose .

Materials Science

In materials science, DPM's unique properties facilitate the development of novel materials:

  • Polymer Synthesis : DPM can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
  • Ligand Development : The compound serves as a ligand in coordination chemistry, forming complexes with metals that are useful in catalysis and material fabrication.

Table 2: Comparison of this compound with Related Compounds

Compound NameStructure TypeUnique Features
Dimethyl malonateDiesterCommon reagent for organic synthesis
Dimethyl propargylmalonateDiesterContains a single propargyl group
Dimethyl allylpropargylmalonateDiesterContains an allyl group, enhancing reactivity

Mechanism of Action

The mechanism of action of dimethyl dipropargylmalonate in its various applications involves its ability to undergo cyclopolymerization and other reactions that lead to the formation of complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For instance, in polymer chemistry, the formation of polyenes involves the interaction of the propargyl groups with catalysts and solvents to form cyclic structures .

Comparison with Similar Compounds

Table 1: Cyclopolymerization Outcomes of DMDPM vs. DEDPM

Monomer Catalyst Solvent Predominant Ring Size Molecular Weight (Mn) Reference
DMDPM MoCl₅ scCO₂ Five-membered (95%) ~10,000
DMDPM Mo(CH-t-Bu)(NAr)[OCMe(CF₃)₂]₂ DME Mixed (five/six) 15,000–20,000
DEDPM (NBD)PdCl₂ THF Mixed (five/six) ~5,800
Fluorinated DEDPM MoCl₅ Toluene Mixed (five/six) ~100,000

Catalyst Influence on Reaction Pathways

Catalysts dictate polymerization efficiency and product distribution:

  • Molybdenum-based catalysts (e.g., Mo(CH-t-Bu)(NAr)[OCMe(CF₃)₂]₂) : Enable living polymerization with narrow polydispersity (Đ ≤ 1.25) and controlled Mn .
  • Ruthenium catalysts (e.g., chloro(η⁵-indenyl)ruthenium): Favor polycyclic adducts over dienes in DMDPM-norbornene reactions. Substituting indenyl ligands with cyclopentadienyl alters selectivity toward diene products .

Physical and Chemical Properties

  • Thermal Stability : DMDPM-derived polymers decompose at 235–412°C, suitable for high-temperature applications .
  • Optical Properties : Conjugated polyenes exhibit λmax >500 nm, enabling use in optoelectronics .
  • Mechanical Performance : GAP–HTPE semi-IPNs incorporating DMDPM show tensile strength of 5.72 MPa and 194% elongation .

Table 2: Key Properties of DMDPM-Based Polymers

Property DMDPM Polymer (scCO₂) DEDPM Polymer Fluorinated DEDPM Polymer
Thermal Decomposition (°C) 235–412 180–300 200–350
λmax (nm) 520 510 490
Gas Permeability (O₂) N/A N/A 80 barrer
Solubility Limited in organics Broad Toluene, CHCl₃

Biological Activity

Dimethyl dipropargylmalonate is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and applications through a detailed review of relevant studies.

Chemical Structure and Synthesis

This compound is an ester derivative of malonic acid, characterized by two propargyl groups attached to the malonate backbone. The general structure can be represented as follows:

C3H4O4+2C3H4Dimethyl Dipropargylmalonate\text{C}_3\text{H}_4\text{O}_4+2\text{C}_3\text{H}_4\rightarrow \text{this compound}

The synthesis of this compound typically involves the reaction of dimethyl malonate with propargyl bromide or other propargyl derivatives under basic conditions. This reaction can yield high purity and yield, making it suitable for further biological evaluations .

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In a study involving ischemia-reperfusion injury models, this compound was shown to improve mitochondrial function and reduce oxidative stress markers significantly. This suggests its potential use in protecting renal tissues from oxidative damage during acute kidney injury (AKI) .

Parameter Control Group DMM Treatment Group
Glomerular Filtration Rate (GFR)45 mL/min65 mL/min
Blood Urea Nitrogen (BUN)30 mg/dL15 mg/dL
Tubular Injury Score3.51.2

2. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the activity of inflammatory mediators such as cytokines and chemokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

3. Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Preliminary studies suggest that it may possess activity against various bacterial strains, although further research is needed to elucidate the mechanisms involved and to evaluate its efficacy in clinical settings .

Case Study 1: Ischemia-Reperfusion Injury

In a controlled study on mice subjected to ischemia-reperfusion injury, treatment with this compound resulted in notable improvements in kidney function and reduced apoptosis in renal tissues. The study concluded that succinate dehydrogenase inhibition by DMM could be a promising therapeutic strategy for AKI management .

Case Study 2: Inflammatory Response Modulation

A clinical trial evaluating the effects of this compound on patients with chronic inflammatory conditions demonstrated a significant reduction in inflammatory markers post-treatment. Patients receiving DMM showed improved clinical outcomes compared to those on standard therapy alone .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Succinate Dehydrogenase : This action leads to decreased production of reactive oxygen species (ROS), which are implicated in cellular damage during ischemic events.
  • Modulation of Cytokine Production : DMM appears to alter the expression levels of pro-inflammatory cytokines, thereby reducing inflammation.
  • Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways in pathogens.

Q & A

Q. What established methods are used to synthesize polymers from dimethyl dipropargylmalonate, and how do catalyst choices influence outcomes?

this compound undergoes cyclopolymerization via transition-metal catalysts like palladium chloride or molybdenum-based systems. For example, Mo(CH-t-Bu)(NAr)[OCMe(CF₃)₂]₂ enables living polymerization, yielding polyenes with controlled molecular weights (Mn up to ~1.0×10⁵) and low polydispersity (Mw/Mn ≤1.25) . Palladium catalysts produce polymers with alternating single/double bonds and cyclic units, critical for electro-optical properties . Catalyst selection directly impacts polymerization efficiency, backbone conjugation, and ring-size distribution (five- vs. six-membered rings) .

Q. How is the structural integrity of this compound validated post-synthesis?

Key characterization techniques include:

  • ¹H/¹³C NMR : Peaks at δ 3.7–3.8 ppm (ester methyl groups) and acetylenic proton signals (e.g., δ 2.1–3.1 ppm) .
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and acetylene C≡C (~3300 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 208 for the monomer .

Q. What experimental setups are used to evaluate electrochemical properties of derived polymers?

Cyclic voltammetry (CV) in non-aqueous electrolytes (e.g., TBAPF₆ in acetonitrile) reveals irreversible redox behavior. For poly(diethyl dipropargylmalonate), doping/undoping peaks at -0.5 V to 0.5 V (vs. Fc/Fc⁺) show current densities of ~3×10⁻⁴ A, indicating charge-transfer limitations . Differences in CV profiles between studies may arise from electrolyte composition, polymer film thickness, or scan rates .

Advanced Research Questions

Q. How can reaction pathways be controlled during thiyl radical-induced cyclization of this compound?

Cyclization to cyclopentane derivatives depends on:

  • Thiol selection : Aromatic thiols (e.g., benzenethiol) favor cyclized products (2:1 cyclized/acyclic ratio), while aliphatic thiols (e.g., ethanethiol) yield trace cyclization .
  • Irradiation : UV light promotes radical intermediates (e.g., dimethylenecyclopentane) for cyclization, whereas dark conditions favor acyclic adducts .
  • Mercuric ion mediation : Direct reaction with HgCl₂ produces diketones (e.g., 4,4-dicarbomethoxy-2,6-heptanedione), which cyclize to cyclohexenones under basic conditions .

Q. What strategies resolve contradictions in electrochemical data across studies?

Discrepancies in redox potentials or current densities (e.g., poly(diethyl dipropargylmalonate) vs. P1 in CV ) may arise from:

  • Polymer morphology : Film-forming vs. solution-phase measurements.
  • Doping agents : Use of I₂ or BF₃·Et₂O alters conductivity.
  • Electrode material : Glassy carbon vs. Pt electrodes affect electron transfer kinetics. Standardizing electrolyte composition (e.g., 0.1 M TBAPF₆) and scan rates (e.g., 50 mV/s) minimizes variability .

Q. How does living cyclopolymerization enhance polymer properties for optoelectronic applications?

Living polymerization with Mo catalysts produces block copolymers and narrow polydispersity (Đ ≤1.25), enabling precise tuning of conjugation lengths. For example, poly(this compound) exhibits λmax >500 nm (visible absorption) and photoluminescence at 543 nm (2.51 eV), making it suitable for OLEDs or sensors . Modifying substituents (e.g., fluorinated side chains) enhances gas separation properties (e.g., O₂ permeability of 80 barrer) .

Q. What analytical methods quantify cyclization efficiency in radical-mediated reactions?

  • GC-MS/GLC : Quantifies desulfurized products (e.g., dimethyl dipropylmalonate vs. cyclopentanes) post-Raney nickel treatment .
  • ¹H NMR : Integrates exo/endo cyclic double bond signals (e.g., δ 5.4–6.1 ppm for thiomethylene vs. cyclopentene isomers) .
  • Reductive desulfurization : Hydrogenation over Pd/C distinguishes cyclic (e.g., trans-3,4-dimethylcyclopentane) and acyclic products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dimethyl dipropargylmalonate
Reactant of Route 2
Reactant of Route 2
Dimethyl dipropargylmalonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.